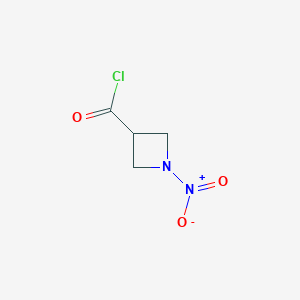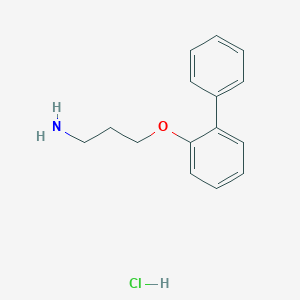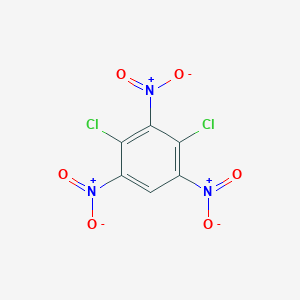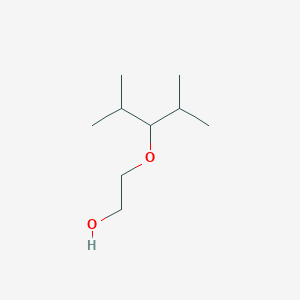
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-, commonly known as Pluronic F-127, is a triblock copolymer that has been widely used in scientific research due to its unique properties. This polymer is composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks, which give it a hydrophilic and hydrophobic nature, respectively. Pluronic F-127 has been utilized in various research fields such as drug delivery, tissue engineering, and cell culture.
Mecanismo De Acción
The mechanism of action of Pluronic F-127 is not fully understood. However, it is believed that the hydrophilic Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- blocks can interact with water molecules, while the hydrophobic PPO blocks can interact with hydrophobic molecules. This property allows Pluronic F-127 to form micelles in aqueous solutions and provide mechanical support for cells in tissue engineering.
Efectos Bioquímicos Y Fisiológicos
Pluronic F-127 is considered to be biocompatible and non-toxic. It has been shown to have minimal effects on cell viability and proliferation. However, it is important to note that the effects of Pluronic F-127 can vary depending on the concentration and application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pluronic F-127 has several advantages for lab experiments. It is a well-established product that is commercially available. It is also biocompatible and non-toxic, making it suitable for use in cell culture and tissue engineering. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
However, Pluronic F-127 has some limitations. Its properties can vary depending on the concentration and application. It can also interfere with some assays and imaging techniques, making it unsuitable for certain experiments.
Direcciones Futuras
There are several future directions for the use of Pluronic F-127 in scientific research. One area of interest is the development of Pluronic F-127-based drug delivery systems for the treatment of various diseases. Another area of interest is the use of Pluronic F-127 in the development of tissue-engineered organs for transplantation. Additionally, the use of Pluronic F-127 in the development of biosensors and imaging agents is an area of active research.
Métodos De Síntesis
The synthesis of Pluronic F-127 involves the reaction of propylene oxide with ethylene oxide in the presence of a catalyst. The resulting copolymer has a molecular weight range of 12,600-17,600 g/mol and a Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-/PPO ratio of 1:2.5. The synthesis of Pluronic F-127 is a well-established process, and the product is commercially available.
Aplicaciones Científicas De Investigación
Pluronic F-127 has been extensively used in scientific research due to its unique properties. One of its main applications is in drug delivery systems. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs. The micelles can protect the drug from degradation and improve its solubility and bioavailability. Pluronic F-127 has also been used as a thermosensitive hydrogel for the controlled release of drugs.
Pluronic F-127 has also been used in tissue engineering. It can be used as a scaffold material for the regeneration of tissues such as bone, cartilage, and nerve. Pluronic F-127 can provide mechanical support for the cells and promote their growth and differentiation.
Propiedades
Número CAS |
132299-20-8 |
|---|---|
Nombre del producto |
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- |
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |
Clave InChI |
QXGSHGKOPJABTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OCCO |
SMILES canónico |
CC(C)C(C(C)C)OCCO |
Sinónimos |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
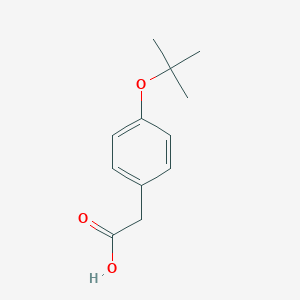
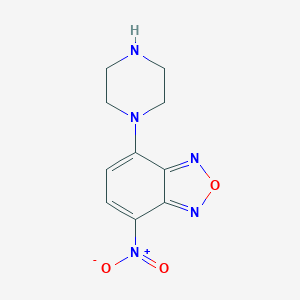
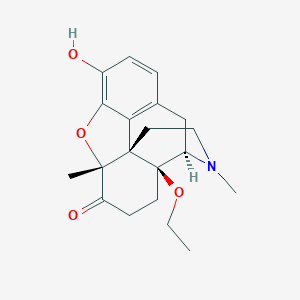
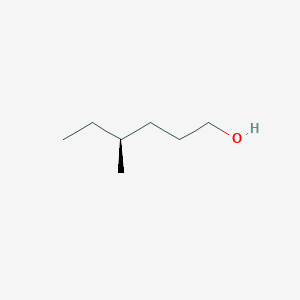
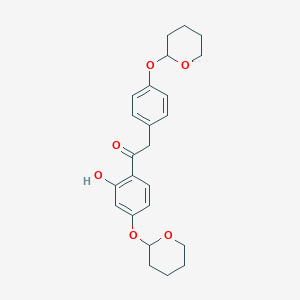
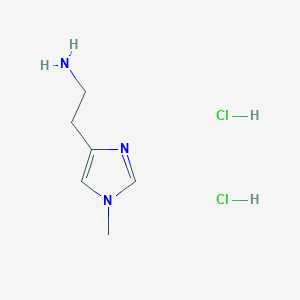
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
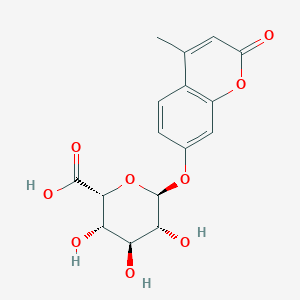
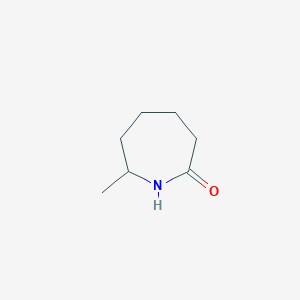
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
